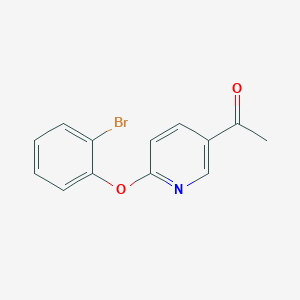
1-(6-(2-Bromophenoxy)pyridin-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(2-Bromophenoxy)pyridin-3-yl)ethanone is a chemical compound with the CAS Number: 1545087-28-2 . It has a molecular weight of 292.13 and its IUPAC name is 1-(6-(2-bromophenoxy)pyridin-3-yl)ethan-1-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H10BrNO2/c1-9(16)10-6-7-13(15-8-10)17-12-5-3-2-4-11(12)14/h2-8H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
This compound is stored at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Corrosion Inhibition : Schiff bases, including compounds structurally related to 1-(6-(2-Bromophenoxy)pyridin-3-yl)ethanone, have been evaluated as corrosion inhibitors for carbon steel in hydrochloric acid. These compounds, due to their specific chemical structure, have shown effectiveness as corrosion inhibitors, acting as mixed (cathodic/anodic) inhibitors (Hegazy et al., 2012).
Hydrogen-Bonding Patterns : Studies on compounds like this compound have revealed interesting hydrogen-bonding patterns. These patterns are crucial for understanding the structural and chemical properties of such compounds, which can be applied in various chemical and pharmaceutical contexts (Balderson et al., 2007).
Radical-Scavenging Activity : Some brominated mono- and bis-phenols, which are structurally similar to this compound, have been isolated from marine red algae and shown to have potent radical-scavenging activities. This suggests potential applications in antioxidant therapies and protective agents against oxidative stress (Duan et al., 2007).
Catalytic Behavior in Polymerization : Certain pyridine derivatives, including those structurally related to this compound, have been used to synthesize tridentate ligands for metal complexes. These complexes exhibit good catalytic activities for ethylene reactivity, suggesting potential industrial applications in polymerization processes (Sun et al., 2007).
Synthesis and Characterization : The synthesis and characterization of 1-(6-Bromo-pyridin-3-yl)-ethanone itself have been documented, emphasizing its straightforward production process and potential as a starting material or intermediate in various chemical syntheses (Jin, 2015).
Propiedades
IUPAC Name |
1-[6-(2-bromophenoxy)pyridin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2/c1-9(16)10-6-7-13(15-8-10)17-12-5-3-2-4-11(12)14/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDVCGDWMVMSFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)OC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-((4-Isobutoxyphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2967385.png)
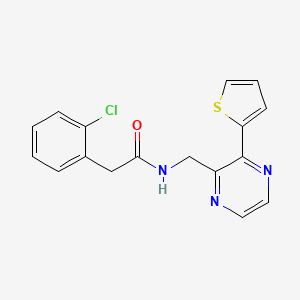

![Tert-butyl 8-(prop-2-enoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2967392.png)
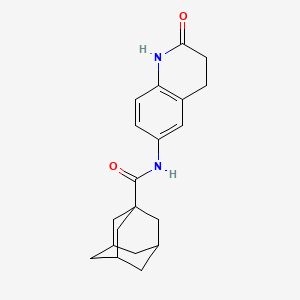

![methyl 4-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioylcarbamoyl]benzoate](/img/structure/B2967397.png)
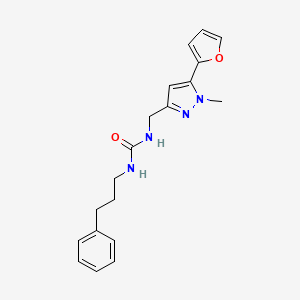

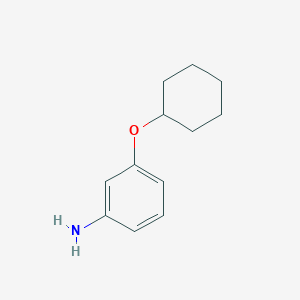

![Methyl[2-(prop-2-yn-1-yloxy)ethyl]amine hydrochloride](/img/no-structure.png)

